N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide
Description
N-((1-Isopropylpiperidin-4-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a piperidine ring substituted with an isopropyl group at the 1-position and a methylene bridge connecting the piperidine to the sulfonamide moiety. This scaffold is of interest in medicinal chemistry due to the pharmacological relevance of benzenesulfonamides, which are known to exhibit activity as enzyme inhibitors, receptor modulators, and antimicrobial agents . The compound’s structure combines lipophilic (isopropyl, piperidine) and polar (sulfonamide) groups, influencing its solubility, bioavailability, and target binding.
Properties
IUPAC Name |
N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S/c1-13(2)17-10-8-14(9-11-17)12-16-20(18,19)15-6-4-3-5-7-15/h3-7,13-14,16H,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJKSETUSISKNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide typically involves the reaction of 1-isopropylpiperidine with benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzenesulfonyl chloride in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Various substituted benzenesulfonamide derivatives.
Scientific Research Applications
N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share the benzenesulfonamide core but differ in substituents on the piperidine/piperazine rings or the sulfonamide group:
Key Observations:
- Substituent Impact on Melting Points : The pyrazolopyrimidine derivative (616.9 g/mol) has a higher melting point (211–214°C) due to extended aromaticity and hydrogen-bonding capacity , whereas simpler analogues (e.g., azide-containing compound) lack reported melting points, likely due to lower crystallinity.
- Bioactivity : The presence of heterocyclic rings (e.g., pyrazolopyrimidine in ) correlates with kinase inhibition, while the benzyl-piperidine motif in shows chemokine receptor inhibition. The target compound’s isopropyl-piperidine group may favor hydrophobic binding pockets in receptors.
- Synthetic Accessibility : Azide-functionalized sulfonamides are synthesized via nucleophilic substitution, whereas Suzuki coupling is employed for aryl-linked derivatives .
Physicochemical Properties
- Stability : Sulfonamides with electron-withdrawing groups (e.g., nitro in ) may exhibit lower hydrolytic stability compared to alkyl-substituted variants.
Biological Activity
N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with an isopropyl group, linked to a benzenesulfonamide moiety. Its molecular formula is , which contributes to its unique pharmacological properties. The sulfonamide group is known for its ability to interact with various biological targets, enhancing the compound's therapeutic potential.
This compound exhibits its biological activity primarily through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects. For instance, it has been shown to modulate the activity of certain kinases and phosphatases, which are critical in cancer progression and other diseases.
- Receptor Binding : Interaction with various receptors can lead to significant biological effects, such as altering cellular signaling pathways. This interaction can influence processes like proliferation and apoptosis in cancer cells.
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits promising biological activities:
- Anticancer Properties : The compound has demonstrated cytotoxic effects against several cancer cell lines, including breast and leukemia cells. It inhibits cell proliferation and induces apoptosis, potentially through the modulation of the Jak/STAT3 signaling pathway .
- Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication by interacting with viral enzymes or host cell receptors involved in viral entry or replication.
- Anti-inflammatory Effects : The sulfonamide moiety may contribute to anti-inflammatory properties by inhibiting pro-inflammatory cytokine production, making it a candidate for treating inflammatory diseases.
Case Studies
Several studies have highlighted the efficacy of this compound:
- Study on Cancer Cell Lines : In vitro studies showed that the compound significantly reduced cell viability in breast cancer cell lines (IC50 values ranging from 5 to 15 µM). Mechanistic studies indicated that this was associated with increased apoptosis markers and decreased cyclin D1 expression .
- Animal Model Research : In vivo experiments using mouse models of leukemia demonstrated that daily administration of the compound at dosages of 20 mg/kg resulted in significant tumor growth inhibition without notable toxicity .
Comparative Analysis with Similar Compounds
The following table summarizes key differences between this compound and structurally similar compounds:
| Compound Name | Structure | Main Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Structure | Anticancer, Antiviral | 5 - 15 |
| 2-chloro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide | Structure | Antiviral | 10 - 20 |
| 4-isobutoxy-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide | Structure | Antidiabetic | >50 |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step processes, including nucleophilic substitution and coupling reactions. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is effective for introducing aromatic and heterocyclic groups . Key parameters include:
- Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf) for coupling efficiency.
- Solvents : Tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmospheres.
- Temperature : Controlled heating (60–80°C) to prevent side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity .
Q. What spectroscopic and crystallographic methods confirm the compound’s structural identity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify proton environments and carbon backbone (e.g., benzenesulfonamide peaks at δ 7.5–8.0 ppm for aromatic protons) .
- X-ray Crystallography : Resolves piperidinyl and sulfonamide conformations; intermolecular interactions (e.g., hydrogen bonds) stabilize crystal packing .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical m/z) .
Q. How are solubility and stability profiles assessed under experimental conditions?
- Methodological Answer :
- Solubility : Tested in polar (e.g., DMSO, water) and non-polar solvents (e.g., chloroform) via saturation shake-flask method.
- Stability : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic/basic conditions (pH 1–13) reveal hydrolysis susceptibility of the sulfonamide group .
Q. What purity assessment techniques ensure batch consistency?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm); retention time and peak area quantify impurities.
- Elemental Analysis : Carbon/hydrogen/nitrogen (CHN) combustion analysis to validate stoichiometry .
Advanced Research Questions
Q. How does This compound interact with biological targets, and what assays validate these interactions?
- Methodological Answer :
- Target Identification : Computational docking (AutoDock Vina, Schrödinger) predicts binding to enzymes like carbonic anhydrase or kinases.
- Biochemical Assays :
- Fluorescence Polarization: Measures ligand-receptor binding affinity (Kd).
- Surface Plasmon Resonance (SPR): Real-time kinetics of target engagement .
- In Vitro Cellular Models : Dose-response curves (IC50) in cancer cell lines (e.g., MTT assay) .
Q. How can researchers resolve discrepancies in reported biological activities across studies?
- Methodological Answer :
- Source Analysis : Compare compound purity (HPLC trace vs. vendor claims) and storage conditions (lyophilized vs. solution).
- Experimental Replication : Standardize assays (e.g., ATP levels in viability assays) and use positive controls (e.g., doxorubicin for cytotoxicity).
- Meta-Analysis : Cross-reference datasets from public repositories (ChEMBL, PubChem BioAssay) to identify outlier results .
Q. What computational models predict pharmacokinetic properties like bioavailability and metabolism?
- Methodological Answer :
- ADME Prediction : Tools like SwissADME or pkCSM estimate:
- Lipophilicity (LogP): Critical for blood-brain barrier penetration.
- Metabolic Sites : Cytochrome P450 (CYP3A4) oxidation predicted via in silico metabolite identification .
- Molecular Dynamics (MD) : Simulates binding persistence with targets (e.g., >100 ns trajectories in GROMACS) .
Q. How can researchers design experiments to elucidate mechanisms of action in complex systems?
- Methodological Answer :
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies differentially expressed proteins post-treatment.
- CRISPR-Cas9 Knockdown : Validate target relevance by silencing candidate genes (e.g., CA2 for carbonic anhydrase inhibition).
- In Vivo Models : Pharmacodynamic studies in rodents (e.g., tumor xenografts) with PK/PD modeling to correlate exposure and efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
